

# (R)-3-Acetoxy-2-phenylpropanoic acid characterization data

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## Compound of Interest

Compound Name: 3-Acetoxy-2-phenylpropanoic acid

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An In-depth Technical Guide on the Characterization of (R)-**3-Acetoxy-2-phenylpropanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

(R)-**3-Acetoxy-2-phenylpropanoic acid** is a chiral carboxylic acid with potential applications in pharmaceutical synthesis and development. As an intermediate or a derivative of biologically active molecules, its comprehensive characterization is crucial for quality control, regulatory compliance, and understanding its physicochemical properties. This guide provides a detailed overview of the analytical techniques and expected data for the structural elucidation and purity assessment of (R)-**3-Acetoxy-2-phenylpropanoic acid**. It includes predicted physicochemical and spectroscopic data, detailed experimental protocols for its characterization, and a generalized workflow for the analytical process.

## Physicochemical Properties

The physical and chemical properties of (R)-**3-Acetoxy-2-phenylpropanoic acid** are summarized in the table below. While some data for the racemic mixture is available, specific experimental values for the (R)-enantiomer are limited. The provided data is a combination of reported values for similar compounds and predicted data.<sup>[1][2]</sup>

Property	Value (Predicted or Representative)	Data Source/Method
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub>	Calculation
Molecular Weight	208.21 g/mol	Calculation
Appearance	White to off-white crystalline powder	Visual Inspection
Melting Point	94-97 °C (for racemic mixture)	DSC/Melting Point Apparatus
Density	1.23 g/cm <sup>3</sup> (for racemic mixture)	Pycnometry
Solubility	Slightly soluble in water, soluble in most organic solvents (e.g., Methanol, Chloroform, Ethyl Acetate)	Solubility Test
Optical Rotation [α] <sub>D</sub>	Specific rotation value dependent on concentration and solvent	Polarimetry

## Spectroscopic Data

The following tables present the predicted spectroscopic data for (R)-**3-Acetoxy-2-phenylpropanoic acid** based on the analysis of its functional groups and related compounds.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
7.20-7.40	Multiplet	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )
~4.40-4.50	Multiplet	2H	-CH <sub>2</sub> -OAc
~3.80-3.90	Triplet	1H	-CH(Ph)-
~2.00	Singlet	3H	-OCOCH <sub>3</sub>

Predicted spectrum based on typical chemical shifts for carboxylic acids, phenyl, and acetoxy groups.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~175-180	-COOH
~170	-OCO-CH <sub>3</sub>
~135-140	Aromatic (Quaternary C)
~127-130	Aromatic (CH)
~65-70	-CH <sub>2</sub> -OAc
~50-55	-CH(Ph)-
~20-21	-OCOCH <sub>3</sub>

Predicted spectrum based on typical chemical shifts for carboxylic acids, phenyl, and acetoxy groups.[\[3\]](#)[\[4\]](#)

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~1760	Strong	C=O stretch (Ester)
~1710	Strong	C=O stretch (Carboxylic acid dimer)
~1230	Strong	C-O stretch (Ester/Acid)
3000-3100	Medium	C-H stretch (Aromatic)
2850-3000	Medium	C-H stretch (Aliphatic)

Predicted data based on characteristic vibrational frequencies of functional groups.[\[3\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
208	Moderate	$[M]^+$ (Molecular Ion)
149	High	$[M - \text{OCOCH}_3]^+$
107	High	$[\text{C}_6\text{H}_5\text{CHCH}_2]^+$ or rearrangement product
91	High	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
43	High	$[\text{CH}_3\text{CO}]^+$

Predicted fragmentation pattern under Electron Ionization (EI).

## Experimental Protocols

Detailed methodologies for the characterization of (R)-**3-Acetoxy-2-phenylpropanoic acid** are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum on a 400 MHz or higher spectrometer.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of  $^{13}\text{C}$ .
  - Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Thin Solid Film Method):

- Sample Preparation: Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent like methylene chloride or diethyl ether.[\[7\]](#)[\[8\]](#)
- Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Background Correction: A background spectrum of the clean salt plate should be run and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (GC-MS with Derivatization):

- Derivatization (Silylation): To increase volatility for GC analysis, the carboxylic acid group can be derivatized.
  - Dry a small amount of the sample (1-2 mg) under a stream of nitrogen.

- Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., acetonitrile).
- Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to complete the reaction.
- GC-MS Analysis:
  - Inject an aliquot of the derivatized sample into the GC-MS system.
  - Use a suitable capillary column (e.g., HP-5MS).
  - Employ a temperature program to separate the components, for example, starting at 70°C and ramping up to 250°C.
  - The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

## Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of the (R)-enantiomer.

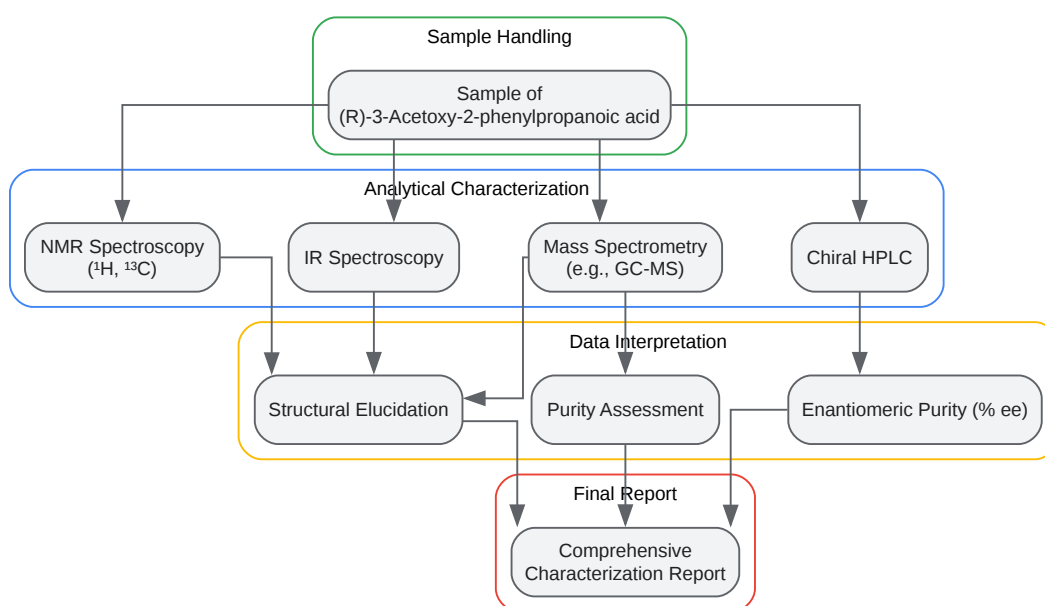
Protocol:

- Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of carboxylic acids.[\[10\]](#)[\[11\]](#)
- Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.
- Sample Preparation: Dissolve the sample in the mobile phase at a low concentration (e.g., 1 mg/mL).
- Analysis:

- Inject the sample onto the column and monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
- The retention times of the (R) and (S) enantiomers will differ.
- Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

## Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the characterization of a chiral organic compound like (R)-3-Acetoxy-2-phenylpropanoic acid.



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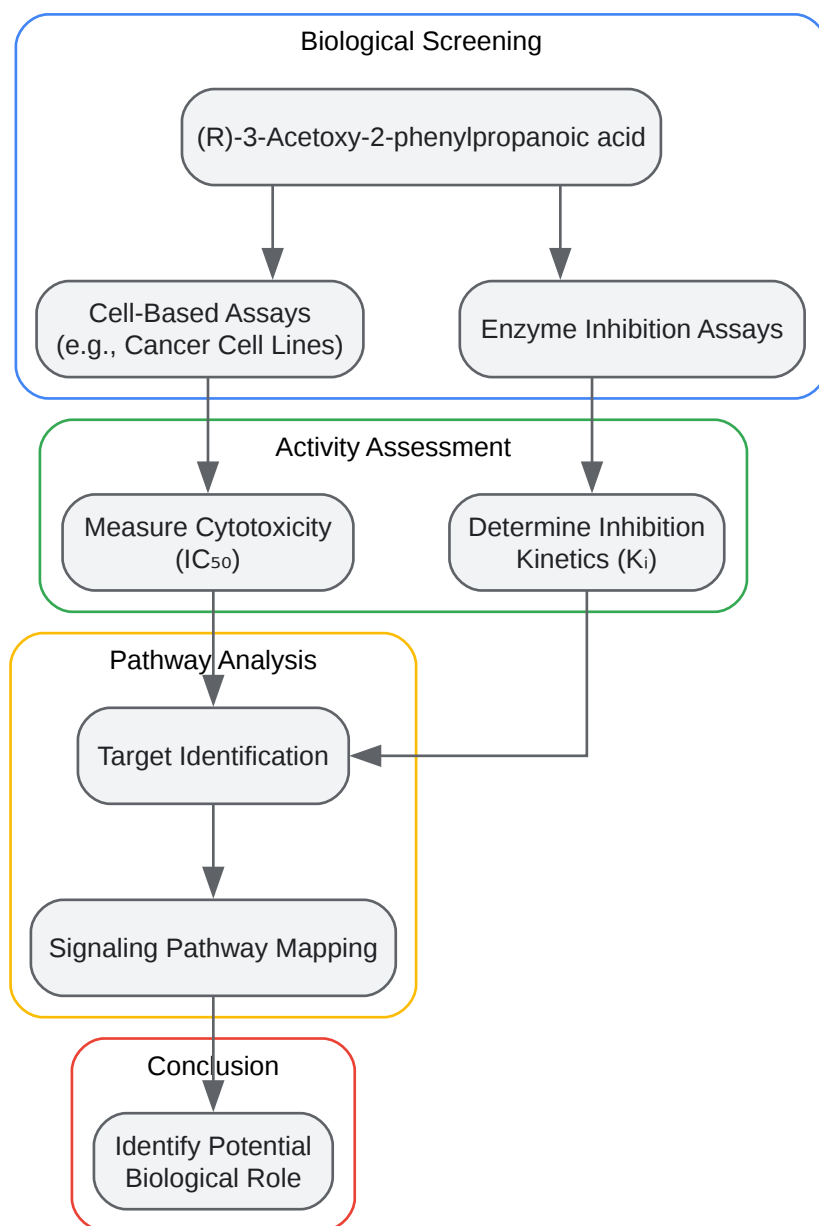
Caption: General workflow for the characterization of a chiral organic acid.

## Signaling Pathways and Biological Context

As a derivative of phenylpropanoic acid, this compound may interact with various biological pathways. Phenylpropanoic acids are known to be involved in metabolic pathways and can act as neuromodulators.<sup>[12]</sup> For instance, phenylacetic acid, a related compound, influences dopamine release.<sup>[12]</sup> The specific biological activity and signaling pathway involvement of **(R)-3-Acetoxy-2-phenylpropanoic acid** would require dedicated biological screening and investigation.

The following diagram illustrates a hypothetical experimental workflow to screen for such biological activity.





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Caption: Hypothetical workflow for investigating biological activity.

## Conclusion

The comprehensive characterization of (R)-**3-Acetoxy-2-phenylpropanoic acid** requires a multi-technique analytical approach. While experimental data for this specific enantiomer is not widely published, this guide provides a robust framework based on established principles and data from analogous compounds. The detailed protocols and expected spectroscopic data serve as a valuable resource for researchers in the synthesis, quality control, and development of pharmaceuticals and other fine chemicals involving this molecule. Further empirical studies are necessary to confirm the predicted data and to explore the biological significance of this compound.

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